molecular formula C4H10N2O2 B2961617 2-amino-3-hydroxy-N-methylpropanamide CAS No. 57645-10-0

2-amino-3-hydroxy-N-methylpropanamide

Cat. No.: B2961617
CAS No.: 57645-10-0
M. Wt: 118.136
InChI Key: PJZBXYKLDPBGFD-UHFFFAOYSA-N
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Description

2-amino-3-hydroxy-N-methylpropanamide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of propanamide, featuring an amino group, a hydroxyl group, and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-N-methylpropanamide typically involves the reaction of 3-hydroxypropanamide with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary amine.

Scientific Research Applications

2-amino-3-hydroxy-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-hydroxy-2-methylpropanamide
  • 2-hydroxy-N,N-dimethylpropanamide
  • 3-hydroxy-N,N-dimethylpropanamide

Uniqueness

2-amino-3-hydroxy-N-methylpropanamide is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.

Properties

IUPAC Name

2-amino-3-hydroxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6-4(8)3(5)2-7/h3,7H,2,5H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZBXYKLDPBGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57645-10-0
Record name 2-amino-3-hydroxy-N-methylpropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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